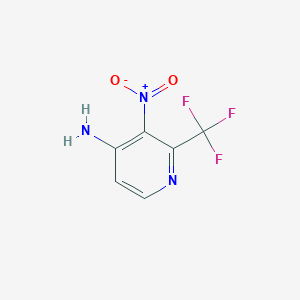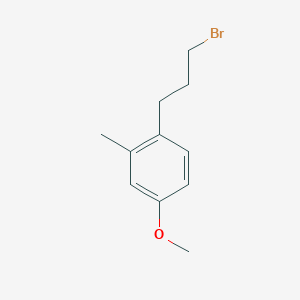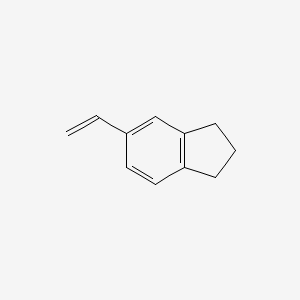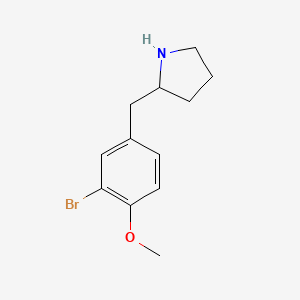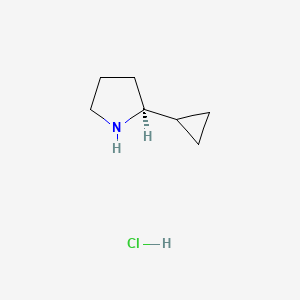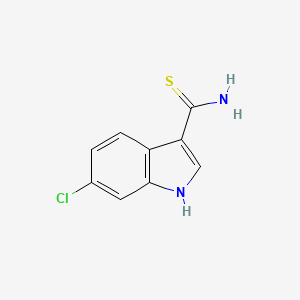![molecular formula C7H12O2 B13592693 6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)
6-Oxaspiro[3.4]octan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxaspiro[3.4]octan-2-ol is a compound with a unique spirocyclic structure, characterized by a spiro linkage between a tetrahydrofuran ring and a cyclopropane ring. This compound is primarily used as a reagent and intermediate in organic synthesis reactions. It serves as a crucial raw material in the production of new materials, surfactants, dyes, and polymers .
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-Oxaspiro[3.4]octan-2-ol involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of t-butyllithium. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, typically around -78°C. The reaction mixture is then treated with lithium naphthalenide, followed by quenching with saturated aqueous sodium bicarbonate solution. The product is purified through chromatography on silica gel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions
6-Oxaspiro[3.4]octan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like alkoxides or amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of spirocyclic derivatives .
科学的研究の応用
6-Oxaspiro[3.4]octan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of new materials, surfactants, dyes, and polymers.
作用機序
The mechanism of action of 6-Oxaspiro[3.4]octan-2-ol involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
6-Oxaspiro[3.4]octan-2-one: A closely related compound with a similar spirocyclic structure but differing in the functional group at the 2-position.
2-Azaspiro[3.4]octane: Another spirocyclic compound with a nitrogen atom in the ring structure.
Uniqueness
6-Oxaspiro[3Its ability to undergo various chemical transformations and its utility as a building block in organic synthesis make it a valuable compound in both research and industrial contexts .
特性
IUPAC Name |
6-oxaspiro[3.4]octan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-3-7(4-6)1-2-9-5-7/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBVUBROUIXSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
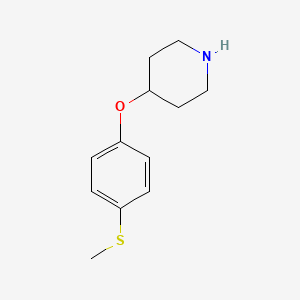
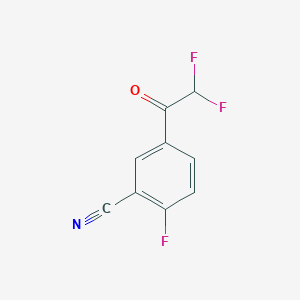

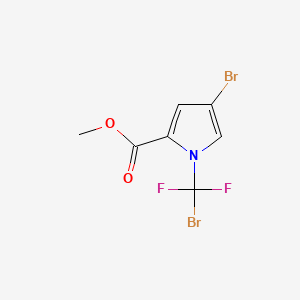
![Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)
